LogP Reduction Relative to n-Tridecane: A 2.3-Unit Lipophilicity Differential
The branched structure of 2,2,6-trimethyldecane reduces its calculated logP to 5.03, which is approximately 2.3 log units lower than that of the linear C13 alkane n-tridecane (logP 7.33) [1][2]. This difference corresponds to a roughly 200-fold decrease in the octanol-water partition coefficient, indicating that 2,2,6-trimethyldecane will partition significantly less into hydrophobic phases than its linear isomer [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.03 |
| Comparator Or Baseline | n-Tridecane, logP = 7.33 |
| Quantified Difference | ΔlogP = -2.30 (approximately 200-fold lower partition coefficient) |
| Conditions | Calculated property; LIPID MAPS computational model for target; Wikipedia/standard reference for n-tridecane. |
Why This Matters
This large lipophilicity differential directly affects chromatographic retention, membrane permeability modeling, and environmental partitioning, making 2,2,6-trimethyldecane a distinctly less hydrophobic alternative to n-tridecane for experimental designs requiring reduced lipid solubility.
- [1] LIPID MAPS Structure Database (LMSD). 2,2,6-Trimethyldecane (LMFA11000674). Calculated Physicochemical Properties. View Source
- [2] Tridecane – Wikipedia. Physical properties: density 0.756 g/mL, boiling point 232-236 °C, logP 7.331. View Source
